

An In-Depth Technical Guide to (2-Tert-butylphenoxy)acetic acid

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Compound of Interest

Compound Name: (2-Tert-butylphenoxy)acetic acid

Cat. No.: B103121

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InChIKey: FBIGAJNVRFKBJL-UHFFFAOYSA-N

This technical guide provides a comprehensive overview of **(2-tert-butylphenoxy)acetic acid**, with a primary focus on the 4-tert-butyl isomer, which is the most commonly referenced compound in the scientific literature. This document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its physicochemical properties, a robust synthesis protocol, and insights into its potential biological activities.

Physicochemical and Computed Properties

(2-tert-butylphenoxy)acetic acid is a solid organic compound. The quantitative data for the 4-tert-butyl isomer are summarized in the table below, compiled from various chemical suppliers and databases.

Property	Value	Source
Molecular Formula	C ₁₂ H ₁₆ O ₃	[1] [2] [3] [4] [5]
Molecular Weight	208.25 g/mol	[1] [2] [4]
InChIKey	FBIGAJNVRFKBJL-UHFFFAOYSA-N	[4]
CAS Number	1798-04-5	[1] [2] [6]
Melting Point	92.0-98.0 °C	[3]
Purity	≥97%	[2]
XLogP3	3.2	[1]
Topological Polar Surface Area (TPSA)	46.5 Å ²	[1]
Hydrogen Bond Donors	1	[2]
Hydrogen Bond Acceptors	3	[1]
Rotatable Bonds	3	[2]

Synthesis Protocol: Williamson Ether Synthesis

The synthesis of 2-(4-tert-butylphenoxy)acetic acid can be efficiently achieved via the Williamson ether synthesis. This method involves the reaction of 4-tert-butylphenol with an α -haloacetic acid, typically chloroacetic acid, in the presence of a strong base. The following is a detailed experimental protocol adapted from established procedures for similar phenoxyacetic acid derivatives.

Materials and Equipment:

- 4-tert-butylphenol
- Chloroacetic acid
- Sodium hydroxide (NaOH)

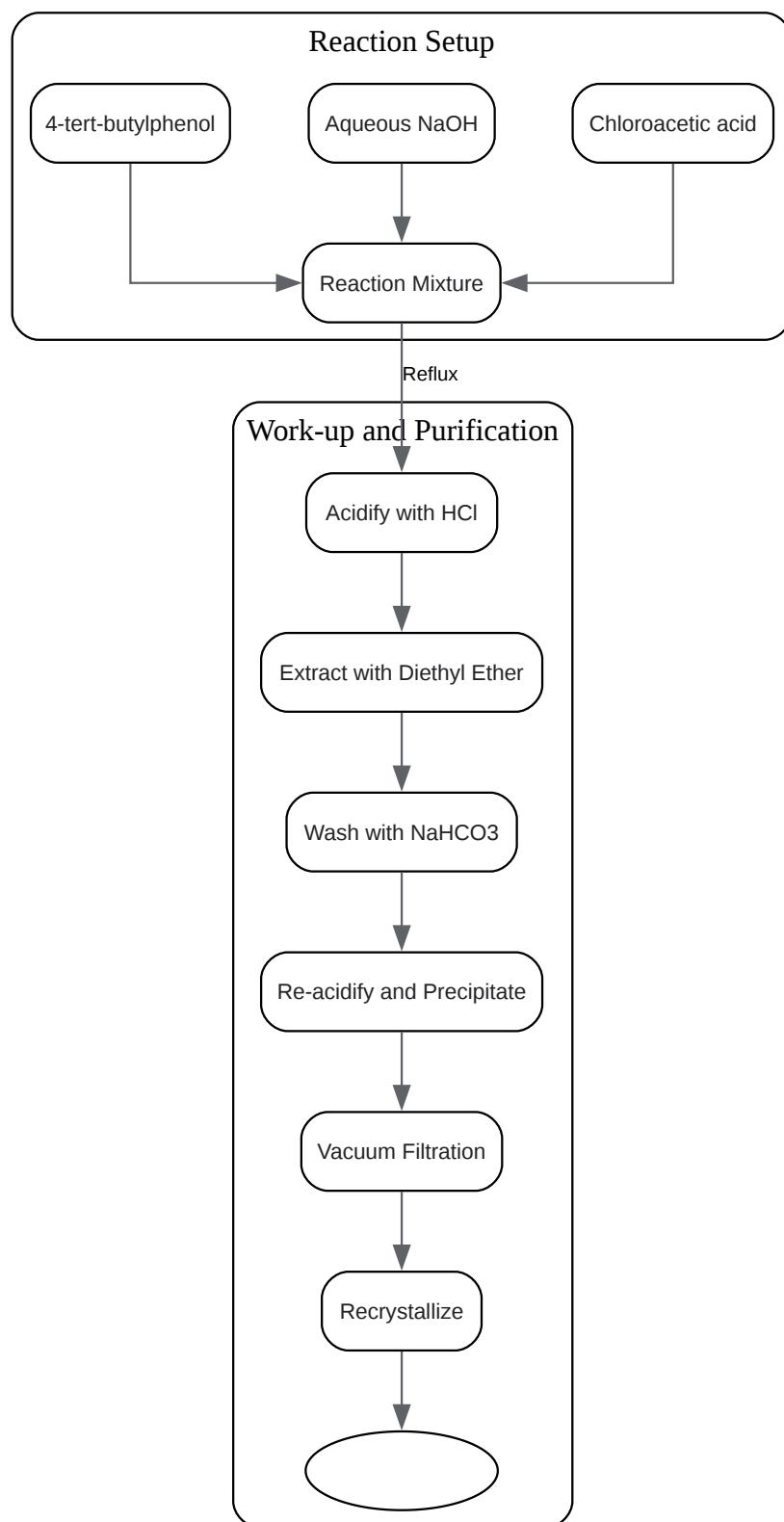
- Hydrochloric acid (HCl), 6 M
- Diethyl ether
- Saturated sodium bicarbonate solution
- Anhydrous magnesium sulfate
- Round-bottom flask
- Reflux condenser
- Magnetic stirrer and stir bar
- Heating mantle
- Separatory funnel
- Büchner funnel and filter flask
- Rotary evaporator
- Standard laboratory glassware

Experimental Procedure:

- Deprotonation of Phenol: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 1.0 equivalent of 4-tert-butylphenol in an aqueous solution of sodium hydroxide (2.5 equivalents in water).
- Nucleophilic Substitution: To the resulting sodium 4-tert-butylphenoxyde solution, add 1.1 equivalents of chloroacetic acid.
- Reaction: Heat the reaction mixture to reflux and maintain for 2-3 hours. Monitor the reaction progress by thin-layer chromatography.
- Work-up and Acidification: After cooling to room temperature, transfer the reaction mixture to a separatory funnel. Acidify the aqueous solution with 6 M HCl until the pH is approximately 2. This will precipitate the crude 2-(4-tert-butylphenoxy)acetic acid.

- Extraction: Extract the acidified aqueous layer with diethyl ether (3 x 50 mL). Combine the organic layers.
- Washing: Wash the combined organic layers with water (2 x 50 mL) and then with a saturated sodium bicarbonate solution (2 x 50 mL) to remove any unreacted acidic starting materials. The product will move into the aqueous bicarbonate layer.
- Isolation of Product: Separate the aqueous bicarbonate layer and carefully re-acidify with 6 M HCl to precipitate the final product.
- Purification: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid with cold water. The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water.
- Drying: Dry the purified product under vacuum to yield 2-(4-tert-butylphenoxy)acetic acid as a white solid.

Experimental Workflow Diagram

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Caption: Workflow for the synthesis of 2-(4-tert-butylphenoxy)acetic acid.

Potential Biological Activity and Signaling Pathway

While direct studies on the biological activity of 2-(4-tert-butylphenoxy)acetic acid are limited, the broader class of phenoxyacetic acid derivatives has been investigated for various biological effects. Notably, compounds with this scaffold have been reported to exhibit hypolipidemic (lipid-lowering) properties.^{[7][8][9]}

The proposed mechanism for this hypolipidemic activity involves the activation of Peroxisome Proliferator-Activated Receptors (PPARs), particularly the alpha subtype (PPAR α).^[10] PPARs are nuclear receptors that play a crucial role in the regulation of lipid and glucose metabolism.

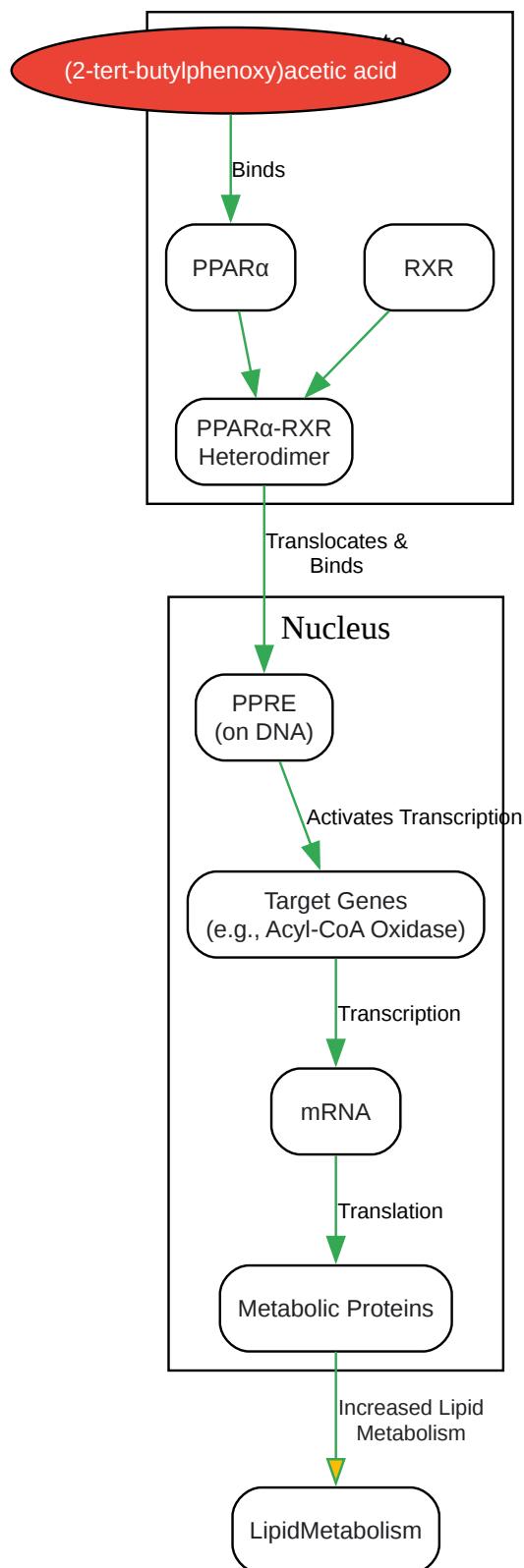
Proposed Signaling Pathway: PPAR α Activation

Activation of PPAR α by a ligand such as a phenoxyacetic acid derivative leads to a cascade of events that ultimately reduces lipid levels in the blood. The key steps are:

- Ligand Binding: The phenoxyacetic acid derivative enters the cell and binds to the ligand-binding domain of PPAR α in the cytoplasm.
- Heterodimerization: The activated PPAR α forms a heterodimer with the Retinoid X Receptor (RXR).
- Nuclear Translocation: The PPAR α -RXR heterodimer translocates into the nucleus.
- PPRE Binding: In the nucleus, the heterodimer binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter region of target genes.
- Gene Transcription: This binding event recruits co-activator proteins and initiates the transcription of genes involved in lipid metabolism. Key target genes include those encoding for enzymes involved in fatty acid oxidation (e.g., acyl-CoA oxidase) and lipoprotein lipase, which enhances the clearance of triglycerides from the bloodstream.

The induction of hepatic peroxisome proliferation is a hallmark of PPAR α activation by compounds like clofibrate and some phenoxyacetic acid herbicides.^[9] This leads to an increased capacity for fatty acid catabolism in the liver.

Signaling Pathway Diagram



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Caption: Proposed PPAR α signaling pathway for hypolipidemic activity.

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